Bienvenue dans la boutique en ligne BenchChem!

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Orthogonal protecting group strategy Cbz deprotection Piperidine medicinal chemistry

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 160586-69-6), also catalogued as 1-Cbz-3-(tosyloxymethyl)piperidine or benzyl 3-((tosyloxy)methyl)piperidine-1-carboxylate, is a heterobifunctional piperidine building block of molecular formula C₂₁H₂₅NO₅S and molecular weight 403.49 g·mol⁻¹. The molecule integrates three synthetically orthogonal domains: (i) an N-benzyloxycarbonyl (Cbz) protecting group, cleavable by catalytic hydrogenolysis; (ii) a piperidine ring substituted at the 3-position with a methylene spacer; and (iii) a terminal p-toluenesulfonate (tosylate) leaving group whose conjugate acid pKₐ ≈ −2.8 renders it substantially more reactive than the parent alcohol (pKₐ ≈ 15.7).

Molecular Formula C21H25NO5S
Molecular Weight 403.5 g/mol
CAS No. 160586-69-6
Cat. No. B186608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester
CAS160586-69-6
Molecular FormulaC21H25NO5S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H25NO5S/c1-17-9-11-20(12-10-17)28(24,25)27-16-19-8-5-13-22(14-19)21(23)26-15-18-6-3-2-4-7-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3
InChIKeyLMCGQVCGYAXNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 160586-69-6) – Procurement-Ready Profile and Structural Identity


3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 160586-69-6), also catalogued as 1-Cbz-3-(tosyloxymethyl)piperidine or benzyl 3-((tosyloxy)methyl)piperidine-1-carboxylate, is a heterobifunctional piperidine building block of molecular formula C₂₁H₂₅NO₅S and molecular weight 403.49 g·mol⁻¹ . The molecule integrates three synthetically orthogonal domains: (i) an N-benzyloxycarbonyl (Cbz) protecting group, cleavable by catalytic hydrogenolysis; (ii) a piperidine ring substituted at the 3-position with a methylene spacer; and (iii) a terminal p-toluenesulfonate (tosylate) leaving group whose conjugate acid pKₐ ≈ −2.8 renders it substantially more reactive than the parent alcohol (pKₐ ≈ 15.7) . The compound is a solid at ambient temperature with an experimentally determined melting point of 60–62 °C and a SciFinder-predicted boiling point of 559.2 ± 33.0 °C at 760 Torr . Commercial availability spans 95 % to 98 % purity (HPLC) across multiple global suppliers, with packaging from milligram to 100 g scales, positioning it as a readily accessible advanced intermediate for medicinal chemistry and fragment-based discovery programs .

Why 3‑(Toluene‑4‑sulfonyloxymethyl)‑piperidine‑1‑carboxylic acid benzyl ester Cannot Be Replaced by a Nearest‑Neighbour Analog


The piperidine scaffold accommodates an array of N‑protecting groups, leaving‑group chemistries, and ring‑substitution patterns, yet even a single perturbation in any of these three dimensions can fundamentally alter synthetic compatibility and downstream product profiles. Substituting the N‑Cbz group with an N‑Boc analogue, for example, exchanges hydrogenolytic deprotection for strongly acidic conditions (TFA), which may be incompatible with acid‑sensitive intermediates already present in a synthetic sequence . Likewise, the tosylate leaving group cannot be interchanged with the corresponding alcohol or a halide without re‑optimising every nucleophilic displacement step for rate, yield, and by‑product profile, because the conjugate acid pKₐ difference exceeds 18 orders of magnitude . Moving the tosyloxymethyl substituent from the 3‑ to the 4‑position on the piperidine ring generates a constitutional isomer (CAS 160586‑68‑5) that places the electrophilic centre at a geometrically distinct trajectory, altering the three‑dimensional orientation of the subsequent coupling partner and potentially changing both reaction rates and the stereochemical outcome of downstream transformations . The quantitative evidence below demonstrates why direct drop‑in replacement of this compound by any single‑parameter analogue is not scientifically justified without complete re‑validation of the synthetic or screening workflow.

Quantitative Differentiation Evidence for 3‑(Toluene‑4‑sulfonyloxymethyl)‑piperidine‑1‑carboxylic acid benzyl ester Against In‑Class Analogs


Orthogonal N‑Deprotection: Cbz (Hydrogenolysis) vs Boc (Acidolysis) – Enabling Multi‑Step Synthesis Without Intermediate Isolation

The target compound bears a Cbz carbamate that is cleaved by catalytic hydrogenation (H₂, Pd‑C), a neutral, orthogonal condition that leaves acid‑labile functionality intact . In contrast, the Boc analog, 3‑(toluene‑4‑sulfonyloxymethyl)‑piperidine‑1‑carboxylic acid tert‑butyl ester (CAS 191092‑05‑4), requires strongly acidic conditions (TFA in DCM) for N‑deprotection, which can protonate basic heterocycles, cleave silyl ethers, or promote elimination side reactions . This is a binary, workflow‑defining differentiation: the Cbz group is stable to the acidic conditions that remove Boc, and vice versa, permitting sequential, chemoselective deprotection in substrates bearing both protecting groups .

Orthogonal protecting group strategy Cbz deprotection Piperidine medicinal chemistry

Leaving Group Activation: Tosylate (pKₐ −2.8) vs Alcohol (pKₐ 15.7) – 18 Orders of Magnitude Difference in Conjugate Acid Strength

The target compound contains a tosylate leaving group whose conjugate acid, p‑toluenesulfonic acid, has a pKₐ of −2.8, compared with 15.7 for water, the conjugate acid of the hydroxide leaving group in the precursor alcohol 3‑(hydroxymethyl)‑N‑Cbz‑piperidine (CAS 39945‑51‑2) . This pKₐ difference of approximately 18.5 logarithmic units translates to a leaving group ability enhancement of roughly 10¹⁸‑fold on thermodynamic grounds . The tosylate is therefore competent for direct nucleophilic displacement under mild conditions (e.g., amines, thiols, alkoxides at 0–25 °C), whereas the alcohol requires pre‑activation (e.g., Mitsunobu conditions, conversion to a halide) or forcing temperatures, adding steps and reducing overall yield .

Nucleophilic substitution Leaving group ability Tosylate activation

Melting Point Differentiation: Cbz‑Tosylate (60–62 °C, Experimental) vs Boc‑Tosylate (191 °C, Predicted) – Implications for Purification and Formulation

The target compound exhibits an experimentally determined melting point of 60‑62 °C (SciFinder) . The Boc analog 3‑(toluene‑4‑sulfonyloxymethyl)‑piperidine‑1‑carboxylic acid tert‑butyl ester (CAS 191092‑05‑4) has a significantly higher predicted melting point of approximately 191 °C (MPBPWIN v1.42, mean of weighted MP) . The difference of approximately 130 °C reflects the contribution of the bulkier, more symmetrical tert‑butyl carbamate to crystal lattice energy. The moderate, sub‑100 °C melting point of the Cbz‑tosylate is advantageous for recrystallisation from common laboratory solvents (e.g., ethyl acetate/hexane) without thermal decomposition risk, whereas the high melting point of the Boc analog may necessitate more specialised purification protocols or limit solvent choices .

Physical property differentiation Melting point Crystallisation behaviour

Regioselectivity Advantage of Cbz Protection: Cbz‑Protected Piperidines Outperform N‑Benzoyl Analogs in Biohydroxylation (up to 48 % Yield of 4‑Hydroxylated Product)

Aitken et al. (J. Chem. Soc., Perkin Trans. 1, 1998) demonstrated that N‑benzyloxycarbonyl (Cbz)-protected piperidines are hydroxylated with greater regioselectivity than the corresponding N‑benzoyl analogs when incubated with the fungus Beauveria bassiana ATCC 7159 . Cbz‑protected piperidines yielded predominantly 4‑hydroxylated products in up to 48 % isolated yield, whereas N‑benzoyl‑protected substrates exhibited compromised regioselectivity . This class‑level finding directly supports the selection of Cbz‑protected piperidine scaffolds over N‑benzoyl or N‑acetyl variants in biocatalytic late‑stage functionalisation workflows, which are increasingly deployed in pharmaceutical lead optimisation .

Biocatalysis Cbz regioselectivity Piperidine hydroxylation

Positional Isomer Differentiation: 3‑Substituted Piperidine (Target) vs 4‑Substituted Isomer (CAS 160586‑68‑5) – Geometrically Distinct Electrophilic Trajectory

The target compound (CAS 160586-69-6) places the tosyloxymethyl group at the 3‑position of the piperidine ring, whereas its constitutional isomer 4‑(toluene‑4‑sulfonyloxymethyl)‑piperidine‑1‑carboxylic acid benzyl ester (CAS 160586‑68‑5) bears the identical substituent at the 4‑position . Although both isomers share the molecular formula C₂₁H₂₅NO₅S and molecular weight 403.49 g·mol⁻¹, the 3‑substitution pattern positions the electrophilic methylene carbon at a different dihedral angle relative to the piperidine nitrogen, changing the trajectory of the incoming nucleophile and the spatial relationship of the resulting adduct to the N‑Cbz group . Both isomers are commercially available at comparable purities (95–98 %) , but they are not functionally interchangeable: the choice between 3‑ and 4‑substitution dictates the geometry of the linker in the final target molecule, which is critical in structure‑based drug design where vector alignment to a protein binding pocket determines affinity .

Constitutional isomer 3 vs 4 substitution Piperidine geometry

Hydrogen Bond Acceptor Count and Lipophilicity – Computed Descriptors Supporting CNS Multiparameter Optimisation (MPO) Compliance

PubChem computed descriptors for the target compound include an XLogP3‑AA value of 3.7, a hydrogen bond acceptor count of 5, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 81 Ų . These values place the compound within the favourable range for CNS drug candidates according to the Wager CNS MPO scoring paradigm: TPSA < 90 Ų, HBD = 0, and clogP within 2–5 . By comparison, the alcohol precursor (CAS 39945‑51‑2) carries one H‑bond donor (hydroxyl), increasing its TPSA and reducing predicted passive blood‑brain barrier permeability, while the Boc analog (CAS 191092‑05‑4) has a lower computed ACD/LogP of approximately 2.86 , potentially reducing membrane partitioning relative to the Cbz‑tosylate. The tosylate moiety itself adds no H‑bond donors while contributing to the compound’s overall lipophilicity, maintaining the balance required for CNS MPO desirability .

CNS drug design Physicochemical descriptors Lipophilicity

Optimal Application Scenarios for 3‑(Toluene‑4‑sulfonyloxymethyl)‑piperidine‑1‑carboxylic acid benzyl ester Based on Quantitative Differentiation Evidence


Multi‑Step Medicinal Chemistry Campaigns Requiring Orthogonal N‑Deprotection in the Presence of Acid‑Labile Functionality

When a synthetic route incorporates acid‑sensitive functional groups such as silyl ethers, acetals, or Boc‑protected secondary amines, the Cbz group on the target compound enables N‑deprotection by neutral hydrogenolysis (H₂, Pd‑C) without compromising those motifs . This is in direct contrast to the Boc analog, which requires TFA and would trigger competing deprotection or degradation. Procurement of the Cbz‑tosylate is therefore mandated for any sequence where orthogonal deprotection is a design requirement, as established in Section 3, Evidence Item 1 .

Nucleophilic Diversification Libraries for Fragment‑Based Drug Discovery (FBDD) and DNA‑Encoded Library (DEL) Synthesis

The tosylate leaving group (pKₐ −2.8) enables direct, mild nucleophilic displacement with amine, thiol, alkoxide, and carbanion nucleophiles at 0–25 °C without pre‑activation, as supported by the leaving group differentiation data in Section 3, Evidence Item 2 . This reactivity profile makes the compound an ideal ‘hub’ intermediate for generating diverse 3‑substituted piperidine libraries in parallel format, with the Cbz group serving as a stable, non‑interfering N‑protecting group throughout the diversification step . The alcohol precursor (CAS 39945‑51‑2) cannot serve this role without additional activation chemistry.

CNS‑Targeted Lead Optimisation Where Physicochemical Property Space (TPSA < 90 Ų, HBD = 0) Is a Go/No‑Go Criterion

As established in Section 3, Evidence Item 6, the target compound’s computed descriptors (XLogP3‑AA = 3.7, TPSA = 81 Ų, HBD = 0) place it within the CNS MPO favourable zone , making it a preferred scaffold for constructing brain‑penetrant candidates. The Boc analog, with a lower ACD/LogP of ~2.86, may reduce membrane partitioning, while the alcohol precursor introduces an H‑bond donor that increases TPSA and reduces predicted BBB permeability . This compound is therefore the intermediate of choice when CNS exposure is a key project objective.

Biocatalytic Late‑Stage Functionalisation of Piperidine Scaffolds Using Beauveria bassiana or Related Hydroxylase Systems

The work of Aitken et al. (1998), discussed in Section 3, Evidence Item 4, demonstrates that Cbz‑protected piperidines undergo biohydroxylation with greater regioselectivity than N‑benzoyl analogs, yielding predominantly 4‑hydroxylated products in up to 48 % yield . For discovery teams employing whole‑cell biocatalysis as a late‑stage diversification strategy, the Cbz‑tosylate scaffold offers a validated entry point with a documented regioselectivity advantage, reducing the burden of isomer separation and improving effective throughput of the desired metabolite.

Quote Request

Request a Quote for 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.